Ethyl 2-(4-(ethylsulfonyl)benzamido)thiazole-4-carboxylate
Description
Ethyl 2-(4-(ethylsulfonyl)benzamido)thiazole-4-carboxylate is a thiazole-based compound characterized by a carboxylate ester at position 4 and a 4-(ethylsulfonyl)benzamido substituent at position 2 of the thiazole ring. The ethylsulfonyl group is a strong electron-withdrawing moiety, which may enhance stability and influence intermolecular interactions, such as π–π stacking or hydrogen bonding, critical for biological activity or crystallinity .
Properties
IUPAC Name |
ethyl 2-[(4-ethylsulfonylbenzoyl)amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-3-22-14(19)12-9-23-15(16-12)17-13(18)10-5-7-11(8-6-10)24(20,21)4-2/h5-9H,3-4H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIRVUKODBPFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(4-(ethylsulfonyl)benzamido)thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of ethyl 2-aminothiazole-4-carboxylate with 4-(ethylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ethyl 2-(4-(ethylsulfonyl)benzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydroxide), and acids (e.g., hydrochloric acid, sulfuric acid). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(4-(ethylsulfonyl)benzamido)thiazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities.
Biological Research: Researchers use this compound to study the mechanisms of action of thiazole derivatives and their interactions with biological targets. It serves as a model compound for understanding the structure-activity relationships of thiazole-based drugs.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(ethylsulfonyl)benzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring and benzamido group are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit the activity of bacterial enzymes, leading to antibacterial effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The ethylsulfonyl group in the target compound introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to the electron-neutral Boc group in or the nitro-hydrazine moiety in .
Synthesis Pathways :
- The target compound’s synthesis likely mirrors methods used for , such as cyclization with ethyl bromopyruvate, but substitutes the hydrazine intermediate with a benzamido precursor.
- In contrast, is commercially synthesized, implying standardized protocols for Boc-protected aryl-thiazoles.
Biological and Physical Properties: No direct biological data for the target compound is available in the provided evidence. The Boc-amino derivative has a lower molecular weight (315.5 g/mol) compared to the target compound (~376.5 g/mol), which may influence solubility or bioavailability.
Biological Activity
Ethyl 2-(4-(ethylsulfonyl)benzamido)thiazole-4-carboxylate is a synthetic compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiazole ring, an ethylsulfonyl group, and a benzamide moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 302.38 g/mol. The synthesis typically involves:
- Formation of the Thiazole Ring : This can be achieved through methods like the Hantzsch thiazole synthesis.
- Introduction of the Benzamido Group : This is accomplished via amide coupling reactions.
- Esterification : The carboxylic acid group is converted to an ethyl ester.
These steps allow for the production of various derivatives through modification of functional groups, enhancing its potential applications in medicinal chemistry.
Antimicrobial Properties
Thiazole derivatives, including this compound, have shown significant antimicrobial activity. Studies indicate that compounds with similar structures can act against various bacterial and fungal strains. For instance, derivatives have been tested against Bacillus subtilis and Aspergillus niger, demonstrating promising results in inhibiting growth at low concentrations .
Anticancer Activity
Research has highlighted the anticancer potential of thiazole derivatives. In vitro studies have shown that compounds related to this compound exhibit activity against human tumor cell lines. For example, related compounds have been tested against leukemia cell lines with notable efficacy . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Thiazoles are known to interact with inflammatory pathways, potentially modulating cytokine production and reducing inflammation in various models. This suggests its utility in treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiazole ring can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
- Receptor Interactions : It may bind to receptors involved in inflammatory responses or cancer pathways, altering their activity and downstream effects.
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives:
- Antimicrobial Study : A study evaluated a series of ethyl 2-(N-substituted-phenyl)sulfamoyl-thiazole-4-carboxylate derivatives for their antimicrobial efficacy against various strains, showing that certain modifications significantly enhanced activity against Gram-positive bacteria .
- Anticancer Screening : Another investigation assessed the antitumor properties of various thiazole analogs against a panel of cancer cell lines, revealing that specific substitutions led to improved potency against leukemia cells .
- Inflammation Model : Research involving animal models demonstrated that thiazole compounds could reduce inflammation markers significantly when administered during inflammatory challenges.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other thiazole derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| Ethyl 2-(4-chlorobenzamido)thiazole-4-carboxylate | High | Moderate | Low |
| Ethyl 2-(4-nitrobenzamido)thiazole-4-carboxylate | Low | High | Moderate |
This table illustrates variations in biological activity based on structural modifications within the thiazole framework.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
